1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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Overview
Description
1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid is a compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound is known for its antifungal properties and is commonly used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole typically involves the reaction of 2-chlorobenzyl chloride with 2,4-dichlorobenzyl alcohol in the presence of a base to form the intermediate 2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethanol. This intermediate is then reacted with imidazole under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazoles.
Scientific Research Applications
1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Utilized as an antifungal agent in the treatment of fungal infections.
Industry: Applied in the production of antifungal coatings and preservatives.
Mechanism of Action
The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Comparison with Similar Compounds
Similar Compounds
Econazole nitrate: Similar structure and antifungal properties.
Clotrimazole: Another imidazole derivative with antifungal activity.
Miconazole: Used in the treatment of fungal infections.
Uniqueness
1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to its specific substitution pattern, which enhances its antifungal efficacy and broadens its spectrum of activity compared to other imidazole derivatives.
Properties
CAS No. |
24169-00-4 |
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Molecular Formula |
C18H16Cl3N3O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |
InChI Key |
XFENIMPJKCJCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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